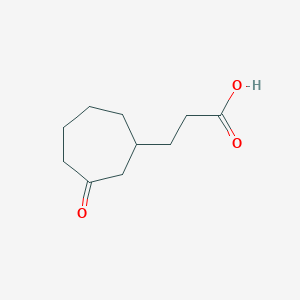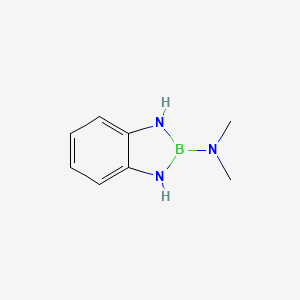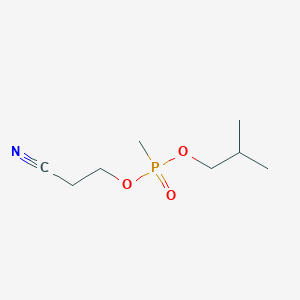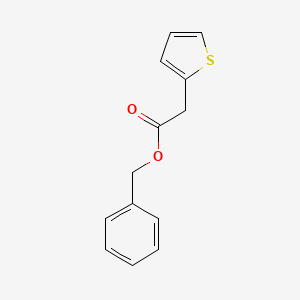
3-Chloro-6,6-dimethoxyhexan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-6,6-dimethoxyhexan-2-one is an organic compound with the molecular formula C8H15ClO3 It is a chlorinated ketone with two methoxy groups attached to the sixth carbon atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6,6-dimethoxyhexan-2-one can be achieved through several methods. One common approach involves the chlorination of 6,6-dimethoxyhexan-2-one using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction typically takes place in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Another method involves the reaction of 6,6-dimethoxyhexan-2-one with hydrochloric acid (HCl) in the presence of a catalyst such as zinc chloride (ZnCl2). This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high purity and yield of the final product. The use of automated systems also minimizes the risk of human error and enhances safety.
化学反応の分析
Types of Reactions
3-Chloro-6,6-dimethoxyhexan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction of the compound using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) results in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of various derivatives. Common nucleophiles include amines, thiols, and alkoxides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Amines in the presence of a base such as triethylamine (TEA), thiols in the presence of a catalyst like zinc chloride.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-Chloro-6,6-dimethoxyhexan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of 3-Chloro-6,6-dimethoxyhexan-2-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
類似化合物との比較
Similar Compounds
3-Chloro-2,6-dimethoxybenzoic acid: Similar in structure but with a benzoic acid core.
2-Chloro-6-methoxyquinoline-3-carboxaldehyde: Contains a quinoline ring with similar functional groups.
2-Chloro-4,6-dimethoxy-1,3,5-triazine: A triazine derivative with similar substituents.
Uniqueness
3-Chloro-6,6-dimethoxyhexan-2-one is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis.
特性
CAS番号 |
61092-68-0 |
|---|---|
分子式 |
C8H15ClO3 |
分子量 |
194.65 g/mol |
IUPAC名 |
3-chloro-6,6-dimethoxyhexan-2-one |
InChI |
InChI=1S/C8H15ClO3/c1-6(10)7(9)4-5-8(11-2)12-3/h7-8H,4-5H2,1-3H3 |
InChIキー |
PUBXKEVDVSRGLZ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(CCC(OC)OC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Hydrazine, [2-(2-naphthalenyloxy)ethyl]-](/img/structure/B14605113.png)




![3-[(1H-Indol-3-yl)sulfanyl]propan-1-amine](/img/structure/B14605145.png)
![Diethyl [2-(4-bromophenyl)ethenyl]phosphonate](/img/structure/B14605153.png)

![1-Chloro-4-{[2-(chloromethyl)phenyl]sulfanyl}-2-(trifluoromethyl)benzene](/img/structure/B14605175.png)
![7-Oxabicyclo[4.1.0]heptane, 1-(1-propynyl)-](/img/structure/B14605183.png)
![{4-[5-(Methoxyimino)cyclopent-1-en-1-yl]butoxy}acetic acid](/img/structure/B14605186.png)


![4-Chloro-2-[(diethylamino)methyl]-6-[(octylsulfanyl)methyl]phenol](/img/structure/B14605211.png)
